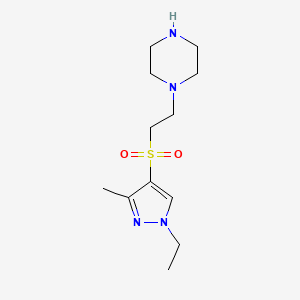

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Description

This compound features a piperazine core linked via a sulfonylethyl group to a 1-ethyl-3-methyl-substituted pyrazole ring.

Properties

Molecular Formula |

C12H22N4O2S |

|---|---|

Molecular Weight |

286.40 g/mol |

IUPAC Name |

1-[2-(1-ethyl-3-methylpyrazol-4-yl)sulfonylethyl]piperazine |

InChI |

InChI=1S/C12H22N4O2S/c1-3-16-10-12(11(2)14-16)19(17,18)9-8-15-6-4-13-5-7-15/h10,13H,3-9H2,1-2H3 |

InChI Key |

MJMNKFHTRWTZDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions.

Sulfonylation: The sulfonyl group is added via a sulfonation reaction, often using reagents like sulfonyl chlorides.

Piperazine Introduction: The final step involves the reaction of the sulfonylated pyrazole with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for various pharmacological applications, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : In vitro studies have shown that the compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported IC50 values indicating significant cytotoxicity in HeLa and MCF-7 cell lines.

Neuropharmacology

Given its structural features, particularly the piperazine ring, the compound is being explored for neuropharmacological applications. It may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is influenced by its structural components. Variations in substituents on the piperazine ring or alterations in the pyrazole moiety can enhance receptor binding affinity and bioactivity.

Case Studies

Several case studies have highlighted specific applications of this compound:

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial | Demonstrated an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. |

| Case Study 2 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures, supporting its use in neurodegenerative disease research. |

The compound's biological activities have been documented through various studies:

In Vitro Studies

A series of in vitro assays have evaluated the efficacy of this compound against different cell lines:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.

- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function . The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₂₁N₃O₄S

- Molecular Weight : 315.39 g/mol

- CAS Number : 925200-03-9

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including this compound, can be attributed to several mechanisms:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The compound's ability to inhibit these pathways is crucial for its potential use in cancer therapy .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, studies have demonstrated that certain derivatives possess a high selectivity index against COX-2, making them promising candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported that pyrazole compounds demonstrate antimicrobial effects against various pathogens. This activity is often linked to their ability to disrupt microbial cell functions .

Antitumor Activity

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a pyrazole moiety exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

In a series of experiments assessing the anti-inflammatory potential of pyrazole derivatives, compounds were evaluated using the carrageenan-induced rat paw edema model. The most effective derivatives showed an edema inhibition percentage significantly higher than that of standard drugs like celecoxib. Notably, some compounds demonstrated minimal ulcerogenic effects, indicating a favorable safety profile .

Antimicrobial Studies

Research has shown that certain pyrazole derivatives possess notable antifungal activity against various phytopathogenic fungi. These findings highlight the potential application of these compounds in agricultural settings as biopesticides or fungicides .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.